N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-29-15-3-4-18-16(11-15)23(28)17-12-26(7-6-19(17)25-18)13-22(27)24-14-2-5-20-21(10-14)31-9-8-30-20/h2-5,10-11H,6-9,12-13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZCWZOYUFFGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin ring through cyclization reactions, followed by the introduction of the benzo[b]1,6-naphthyridin moiety via condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide: shares similarities with other benzodioxin and benzo[b]1,6-naphthyridin derivatives.
Other similar compounds: include various substituted benzodioxins and naphthyridins with different functional groups.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and pharmacological properties.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a benzo[b]naphthyridine , which contributes to its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 435.5 g/mol |
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For example, starting with 2,3-dihydrobenzo[1,4]dioxin derivatives and coupling them with appropriate naphthyridine precursors under controlled conditions can yield the desired product. The synthetic routes often utilize polar solvents and catalysts to optimize yields and purity.
Enzyme Inhibition
Research has demonstrated that derivatives of benzodioxin exhibit significant enzyme inhibition properties. For instance:
- Alpha-glucosidase Inhibition : Compounds similar to this compound have shown potential as inhibitors of alpha-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease (AD). Inhibitors of AChE are crucial for enhancing cholinergic transmission in the brain .
Antimicrobial Activity
Some derivatives have exhibited antimicrobial properties against various pathogens. The benzodioxin structure contributes to the overall bioactivity by interacting with microbial targets.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Alpha-glucosidase Inhibition : A study synthesized various sulfonamide derivatives and tested them against alpha-glucosidase. Results indicated that certain modifications enhanced inhibitory activity significantly .
- Acetylcholinesterase Inhibition Assay : Another study focused on the synthesis of benzodioxin derivatives and their evaluation against AChE. The findings suggested that specific substitutions on the benzodioxin ring improved inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
